alpha-Cyanocinnamic acid
Overview
Description
Mechanism of Action
Target of Action
Alpha-Cyanocinnamic acid, also known as α-Cyano-4-hydroxycinnamic acid or CHCA, primarily targets the mitochondrial pyruvate carrier . This carrier is responsible for the transport of pyruvate from the cytoplasm into the mitochondria, a crucial step in cellular respiration and energy production.
Mode of Action
This compound acts as an antagonist of the mitochondrial pyruvate carrier . By binding to this carrier, it inhibits the transport of pyruvate into the mitochondria, thereby disrupting the process of cellular respiration.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cellular respiration pathway . By inhibiting the transport of pyruvate into the mitochondria, it disrupts the citric acid cycle (also known as the Krebs cycle), which is a series of chemical reactions used by all aerobic organisms to release stored energy.
Pharmacokinetics
Given its role as a matrix in matrix-assisted laser desorption/ionization time-of-flight (maldi-tof) mass spectrometry , it can be inferred that it has properties that allow it to be readily ionized and detected, which may influence its bioavailability.
Result of Action
The inhibition of the mitochondrial pyruvate carrier by this compound leads to a disruption in cellular respiration . This can have various effects at the molecular and cellular level, depending on the specific context and the type of cells involved. For instance, it has been used to block monocarboxylate transporters, including lactate and pyruvate transport .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its effectiveness as a matrix in MALDI-TOF mass spectrometry can be affected by the specific conditions of the assay, such as the laser intensity and the ionization conditions . .
Biochemical Analysis
Biochemical Properties
Alpha-Cyanocinnamic acid plays a significant role in biochemical reactions. It is known to interact with aldose reductase (ALR2), a key enzyme involved in the polyol pathway . The compound acts as an inhibitor of ALR2, displaying excellent inhibition with IC50 values ranging from 72 to 405 nM .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it attenuates hyperglycemia-induced incidence of neural tube defects and death rate, and significantly improves the body weight and morphology of the embryos .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to ALR2 with a new mode without affecting the aldehyde reductase (ALR1) activity, implicating high selectivity to ALR2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It restores the expression of paired box type 3 transcription factor (Pax3), and reduces the hyperglycemia-induced increase of ALR2 activity, sorbitol accumulation, and the generation of ROS and MDA to normal levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been demonstrated as both an effective ALR2 inhibitor (ARI) and antioxidant in a chick embryo model of hyperglycemia .
Metabolic Pathways
This compound is involved in the polyol pathway, a metabolic pathway that converts glucose into sorbitol . It interacts with ALR2, an enzyme involved in this pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is an inhibitor of monocarboxylate transporter 1 (MCT1) that blocks pyruvate transport in rat heart mitochondria .
Preparation Methods
Alpha-cyanocinnamic acid can be synthesized through various methods. One common synthetic route involves the Knoevenagel condensation reaction between 4-hydroxybenzaldehyde and malononitrile in the presence of a base such as piperidine . The reaction typically proceeds under reflux conditions in ethanol, yielding this compound after purification.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Alpha-cyanocinnamic acid undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various products, depending on the oxidizing agent used. For example, using potassium permanganate can lead to the formation of carboxylic acids.
Reduction: Reduction of this compound can yield alpha-cyanocinnamyl alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The hydroxyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to form nitro or halogenated derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
Alpha-cyanocinnamic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Alpha-cyanocinnamic acid is unique due to its specific inhibitory effects on monocarboxylic acid transporters and its use as a matrix in MALDI mass spectrometry. Similar compounds include:
Cinnamic acid: The parent compound, which lacks the cyano group and has different chemical properties and applications.
Sinapinic acid: Another cinnamic acid derivative used in MALDI mass spectrometry but with different functional groups.
Ferulic acid: A hydroxycinnamic acid with antioxidant properties, commonly found in plant cell walls.
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the unique properties of this compound.
Properties
CAS No. |
1011-92-3 |
---|---|
Molecular Formula |
C10H7NO2 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(Z)-2-cyano-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C10H7NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H,12,13)/b9-6- |
InChI Key |
CDUQMGQIHYISOP-TWGQIWQCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C(=O)O |
SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)O |
1011-92-3 | |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
2-cyanocinnamic acid alpha-cyanocinnamate alpha-cyanocinnamate, (E)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is special about 4-chloro-alpha-cyanocinnamic acid (ClCCA) compared to the commonly used alpha-cyano-4-hydroxycinnamic acid (CHCA) matrix in MALDI-MS analysis?
A: ClCCA demonstrates superior performance over CHCA in several aspects. Studies have shown that ClCCA exhibits higher sensitivity and improved sequence coverage for protein digests, particularly at low sample concentrations [, , ]. This improved performance is attributed, in part, to a reduced bias towards arginine-containing peptides observed with ClCCA [].
Q2: How does ClCCA benefit the analysis of labile peptides like phosphopeptides?
A: ClCCA is considered a "cooler" matrix, meaning it induces less fragmentation during the ionization process. This property makes it particularly well-suited for analyzing labile peptides like phosphopeptides and those derivatized with 4-sulfophenyl isothiocyanate, as it allows for better detection of the intact peptide ions [].
Q3: Can ClCCA be used for MS/MS fragmentation analysis?
A: While ClCCA proves effective for Collision-Induced Dissociation (CID), its "cool" nature results in weak fragment ion signals in Post-Source Decay (PSD) analysis, limiting its utility for this fragmentation method [].
Q4: What advantages do liquid matrices formulated with ClCCA offer in MALDI-MS?
A: Liquid matrices containing ClCCA, such as ionic liquid matrices (ILMs) and liquid support matrices (LSMs), offer improved sample homogeneity and a simpler morphology compared to traditional crystalline matrices []. These features can lead to better reproducibility and potentially higher sensitivity in MALDI-MS analysis. Moreover, LSMs show a high tolerance for contaminants like ammonium bicarbonate, a commonly used buffer in sample preparation [].
Q5: Does the choice of matrix impact the detection of peptides from different enzymatic digests?
A: Yes, ClCCA has been shown to outperform CHCA in detecting peptides generated by less specific proteases like chymotrypsin and elastase. The increased sensitivity and ability to detect a wider range of peptide properties make ClCCA a valuable tool for analyzing complex peptide mixtures derived from various enzymatic digestions [, ].
Q6: Are there specific applications where alpha-cyanocinnamic acid derivatives are particularly useful?
A: Yes, research indicates that 4-hydroxy-alpha-cyanocinnamic acid (alpha-CHC) is effective in detecting hemoglobins in fecal samples for occult blood screening. This method shows promise as a more sensitive alternative to traditional chemical assays []. Another application involves using 2,4-dinitrophenylhydrazine as a reactive matrix in conjunction with alpha-CHC for identifying 4-hydroxy-2-nonenal (HNE)-modified peptides. This approach allows for the selective detection of HNE adducts within complex mixtures [].
Q7: Are there limitations to using basic matrices for analyzing non-covalent protein complexes in MALDI-MS?
A: Research suggests that the pH of the matrix solution alone does not guarantee successful analysis of non-covalent complexes. While some basic matrices like 3-hydroxypicolinic acid (HPA) have enabled detection of specific complexes, other neutral matrices at various pH levels failed to show complex formation []. This finding highlights the need for further investigation into the complex interplay between matrix properties and their ability to preserve non-covalent interactions during MALDI analysis.
Q8: Can this compound derivatives be used for analyzing DNA adducts?
A: Research has explored using 4-phenyl-{alpha}-cyanocinnamic acid (PCC), 4-benzyloxy-{alpha}-cyanocinnamic acid (BCC), and other derivatives for analyzing DNA adducts at low concentrations. These studies demonstrate the potential of these matrices in improving the sensitivity of MALDI-TOF analysis for characterizing DNA adducts, which are crucial for understanding carcinogenesis mechanisms [].
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